2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a fused ring system comprising an imidazo[4,5-b]pyridine core with a pyridin-2-ylmethyl substituent. The unique structure of this compound lends itself to various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly. Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote cyclization and bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of mild and metal-free conditions is advantageous for large-scale production, reducing the need for extensive purification and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP, leading to the formation of oxidized derivatives.
Cyclization: The compound can participate in cyclization reactions, forming additional ring structures.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Cyclization: Cyclization reactions often require specific catalysts or reagents to promote ring closure.
Major Products
The major products formed from these reactions include oxidized derivatives, substituted imidazo[4,5-b]pyridines, and additional fused ring systems .
Scientific Research Applications
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to active sites, thereby blocking substrate access . The compound may also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a pyridin-2-yl group but differ in their core structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but include a bromine substituent.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds feature a pyrimidine core with a pyridin-2-yl substituent and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific fused ring system and the presence of the pyridin-2-ylmethyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N4 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4/c1-2-6-13-9(4-1)8-11-15-10-5-3-7-14-12(10)16-11/h1-7H,8H2,(H,14,15,16) |
InChI Key |
JQJMOHXXDALUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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